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Abstract: GW0742 is a potent, selective agonist for the Peroxisome Proliferator-Activated
Receptor 3/d0 (PPAR[/), a ligand-activated transcription factor that plays a pivotal role in
regulating metabolic processes, inflammation, and cellular development.[1][2][3] Its high
selectivity for PPAR[/d over PPARa and PPARY has made it a valuable tool in preclinical
research to elucidate the therapeutic potential of targeting this specific receptor.[1][4] This
document provides an in-depth technical overview of the primary preclinical applications of
GW0742, summarizing key findings, presenting quantitative data in structured tables, detailing
experimental methodologies, and illustrating critical signaling pathways and workflows.

Core Mechanism of Action

GW0742 exerts its primary effects by binding to and activating PPAR[3/d. Upon activation,
PPARf/d forms a heterodimer with the Retinoid X Receptor (RXR).[1] This complex then binds
to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPRES) in
the promoter regions of target genes, thereby modulating their transcription.[1] This genomic
mechanism underpins GW0742's influence on lipid and glucose metabolism, inflammatory
responses, and cellular differentiation.[1][3] Beyond this, some studies suggest that GW0742
can also elicit non-genomic effects, such as modulating intracellular signaling cascades like
ERK1/2 and PI3K/Akt independently of receptor activation.[5] At higher, micromolar
concentrations, it may also act as a weak antagonist for other nuclear receptors, including the
vitamin D receptor (VDR) and androgen receptor (AR).[6][7]
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Caption: Genomic mechanism of action for GW0742 via PPAR[3/d activation.

Applications in Cardiovascular Disease Models
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GWO0742 has demonstrated significant protective effects in various models of cardiovascular
disease, primarily through its influence on cardiac remodeling, vascular inflammation, and lipid
metabolism.

In preclinical models, GW0742 shows direct protective effects on the heart under pressure-
overload conditions, independent of its vascular effects.[3][9]

Key Findings:

e Reduces right ventricular hypertrophy, fibrosis, and cardiomyocyte size in response to
pulmonary artery banding (PAB).[8]

e Improves cardiac function, as measured by Cardiac Index (CI) and Tricuspid Annular Plane
Systolic Excursion (TAPSE).[8]

 Increases vascularization (capillary density) in the right ventricle.[8]

« Significantly reduces right ventricular systolic pressure in hypoxia-induced pulmonary
hypertension models.[10]

o Upregulates the expression of Angiopoietin-like 4 (Angptl4), a known PPAR target gene, in
heart tissue.[8][9]

Table 1: Effects of GW0742 on Right Heart Hypertrophy (PAB Mouse Model)
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PAB + GW0742

PAB + GW0742

Parameter PAB + Vehicle Reference
(10 mgl/kg) (30 mg/kg)
RV
Hypertrophy 0.38 £ 0.02 0.31 + 0.02* 0.28 + 0.01* [8]
(RVILV+S)
Cardiac Index
_ 10.8+0.9 14.1+1.1* 16.5 + 0.8* [8]
(Ml/min/qg)
Collagen
N 29+0.3 1.8+0.2* 1.2+0.1* [8]
Deposition (%)
Cardiomyocyte
_ 310+ 15 245 + 12* 210+ 10* [8]
Size (Um?)
Capillary Density
2100 + 150 2800 + 200* 3200 + 180* [8]

(cap/mmg2)

*Data represents mean = SEM. p < 0.05 vs. PAB + Vehicle. RV: Right Ventricle; LV: Left
Ventricle; S: Septum.

Experimental Protocol: Pulmonary Artery Banding (PAB) Model

¢ Animal Model: Male C57BL/6 mice are used.

o Surgical Procedure: Mice are anesthetized, and a thoracotomy is performed. A suture is

passed around the pulmonary artery and tied against a 27-gauge needle, which is then

removed to create a standardized constriction. Sham-operated animals undergo the same

procedure without the suture being tied.

o Drug Administration: GW0742 is administered daily via oral gavage at doses of 10 mg/kg or

30 mg/kg throughout the study period (typically 3-4 weeks).[8][10] The vehicle control is

typically a solution of 0.5% carboxymethylcellulose.

Endpoint Analysis:

o Hemodynamics: Right ventricular systolic pressure (RVSP) is measured via right heart

catheterization.
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o Echocardiography: Cardiac function parameters (Cl, TAPSE) are assessed.

o Histology: Hearts are excised, weighed, and sectioned. Tissues are stained with Masson's
trichrome to quantify fibrosis and with lectin to assess capillary density. Cardiomyocyte
size is measured from stained sections.[8][9]

o Gene Expression: RNA is extracted from right ventricular tissue to measure transcript
levels of genes like Angptl4 via qRT-PCR.[8]
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Caption: GW0742 protective pathways in cardiac hypertrophy.

GW0742 has been shown to mitigate the development of atherosclerosis by improving lipid
profiles and reducing vascular inflammation and oxidative stress.[11][12]

Key Findings:
e Lowers plasma levels of non-HDL cholesterol while increasing HDL cholesterol.[12][13]

e Promotes reverse cholesterol transport by increasing fecal excretion of cholesterol derived
from macrophages and HDL.[13] This is associated with reduced intestinal expression of

© 2025 BenchChem. All rights reserved. 5/19 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC4070821/
https://pubmed.ncbi.nlm.nih.gov/25006409/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4070821/
https://www.benchchem.com/product/b1672448?utm_src=pdf-body-img
https://www.benchchem.com/product/b1672448?utm_src=pdf-body
https://www.benchchem.com/product/b1672448?utm_src=pdf-body
https://www.genemedics.com/gw0742
https://www.researchgate.net/publication/279807583_Chronic_peroxisome_proliferator-activated_receptorbd_agonist_GW0742_prevents_hypertension_vascular_inflammatory_and_oxidative_status_and_endothelial_dysfunction_in_diet-induced_obesity
https://www.researchgate.net/publication/279807583_Chronic_peroxisome_proliferator-activated_receptorbd_agonist_GW0742_prevents_hypertension_vascular_inflammatory_and_oxidative_status_and_endothelial_dysfunction_in_diet-induced_obesity
https://pmc.ncbi.nlm.nih.gov/articles/PMC2823289/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2823289/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1672448?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Niemann-Pick C1 like 1 (NPC1L1).[13]

e Prevents hypertension in diet-induced obese mice.[12][14]

o Restores nitric oxide (NO)-dependent vasodilation and increases phosphorylation of eNOS
and Akt in the aorta.[12][15]

e Reduces vascular expression of inflammatory markers (TNF-a, IL-6, TLR4) and NADPH
oxidase subunits (NOX-1).[12]

Table 2: Effects of GW0742 on Lipid Metabolism and Reverse Cholesterol Transport

GWO0742-Treated
Parameter Control Mice Mice (10 Reference
mgl/kg/day)

Plasma Total

Cholesterol 70.0 £ 8.8 102.3 + 9.8* [13]
(mgldL)
Plasma HDL

55.3 + 4.0 80.3 + 7.4* [13]

Cholesterol (mg/dL)

Fecal 3H-Sterol
Excretion (% of 1.8+0.2 3.6 £0.4* [13]

injected)

Intestinal NPC1L1
MRNA (relative 1.0 0.6 £0.1* [13]

expression)

*Data represents mean + SEM. p < 0.05 vs. Control.
Experimental Protocol: Reverse Cholesterol Transport Assay
e Animal Model: C57BL/6 mice are used.

o Drug Administration: Mice are treated with GW0742 (e.g., 10 mg/kg/day) mixed in the diet or
via oral gavage for a period of 2 weeks.[13]
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e Macrophage Labeling: Bone marrow-derived macrophages are harvested and labeled with
3H-cholesterol.

« Injection: The labeled macrophages are injected intraperitoneally into the GW0742-treated
and control mice.

o Sample Collection: Blood and feces are collected over a 48-hour period.
e Endpoint Analysis:
o Plasma Lipids: Plasma is analyzed for total cholesterol and HDL-C levels.

o Fecal Sterol Excretion: Lipids are extracted from feces, and the amount of 3H-tracer is
guantified by liquid scintillation counting to measure the excretion of macrophage-derived
cholesterol.[13]

o Gene Expression: RNA is isolated from the jejunum to quantify Npcll1l expression by qRT-
PCR.[13]

Applications in Metabolic Disease Models

GW0742 robustly improves metabolic homeostasis, making it a subject of intense investigation
for conditions like type 2 diabetes and obesity.[16][17]

Activation of PPAR[/d by GW0742 enhances systemic insulin sensitivity and improves glucose
control.[16][18]

Key Findings:

e Improves insulin sensitivity and glucose tolerance in animal models of type 2 diabetes.[16]
[17]

 Significantly reduces the Homeostasis Model Assessment of Insulin Resistance (HOMA-IR)
index.[16][18]

o Enhances the glucose infusion rate (GIR) during hyperinsulinemic euglycemic clamp studies,
a gold-standard measure of insulin sensitivity.[16][17]
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 Increases the expression of glucose transporter 4 (GLUT4) in skeletal muscle, a major site of
glucose disposal.[16][18]

e Reduces hepatic glucose production by decreasing the expression of phosphoenolpyruvate
carboxykinase (PEPCK) in the liver.[16][18]

Table 3: Effects of GW0742 on Glucose Homeostasis in Diabetic Rats

. ] Diabetic + GW0742
Parameter Diabetic Control Reference
(3 mg/kg/day)
HOMA-IR 12.8+1.1 6.5 £ 0.7* [16]
Glucose Infusion Rate
_ 41+05 8.9 +0.9*% [16]
(mg/kg/min)
Muscle GLUT4
_ _ _ 0.45 + 0.05 0.85 + 0.08* [16][18]
Protein (relative units)
Liver PEPCK Protein
1.8+0.2 1.1 +0.15* [16][18]

(relative units)

*Data represents mean + SEM. p < 0.05 vs. Diabetic Control.
Experimental Protocol: Hyperinsulinemic Euglycemic Clamp

o Animal Model: A model of type 2 diabetes is induced in rats, often by feeding a high-fructose
diet for several weeks.[16]

e Drug Administration: Animals are treated with GW0742 or vehicle daily for the duration of the
study.

o Surgical Preparation: Catheters are implanted in the jugular vein (for infusions) and carotid
artery (for sampling) several days before the clamp study.

e Clamp Procedure:

o A continuous infusion of human insulin is started to raise plasma insulin to a steady, high
level.
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o Avariable infusion of 20% glucose is simultaneously administered. The glucose infusion
rate (GIR) is adjusted to maintain blood glucose at a constant basal level (euglycemia).

o The steady-state GIR achieved during the final 30-60 minutes of the clamp is used as the

measure of whole-body insulin sensitivity. A higher GIR indicates greater insulin sensitivity.
[16][17]

o Tissue Analysis: At the end of the study, skeletal muscle and liver tissues are collected for
Western blot analysis of GLUT4 and PEPCK protein levels, respectively.[16]
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Caption: GW0742 mechanism for improving insulin sensitivity.

© 2025 BenchChem. All rights reserved. 10/19 Tech Support


https://www.benchchem.com/product/b1672448?utm_src=pdf-body-img
https://www.benchchem.com/product/b1672448?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1672448?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

GWO0742 treatment prevents diet-induced obesity and ameliorates associated conditions like
non-alcoholic fatty liver disease (NAFLD) by shifting energy metabolism towards fatty acid
oxidation.

Key Findings:

Prevents body weight gain and fat accumulation in mice fed a high-fat diet (HFD).[12]

Attenuates hepatic steatosis (fatty liver) by reducing lipogenesis and promoting [3-oxidation.
[19]

Reduces hepatic inflammation (decreased NF-kB, TNF-q, IL-6) and endoplasmic reticulum
(ER) stress associated with NAFLD.[19]

Increases the cardiac expression of genes involved in fatty acid oxidation, such as PDK4,
UCP3, and ACOX1.[20]

Table 4: Effects of GW0742 on Hepatic Metabolism in HFD-Fed Mice

Parameter HFD + Vehicle HFD + GW0742 Reference
Body Weight Gain

225+15 15.1 +1.1* [12][19]
(9)
Hepatic Triglycerides

185+ 2.1 9.8 + 1.5* [19]
(mg/g)
Hepatic TNF-a Protein

_ _ 2.1+0.3 1.2+0.2* [19]

(relative units)
Hepatic B-oxidation

06+0.1 1.1 +£0.15* [19]

Rate (relative units)

*Data represents mean = SEM. p < 0.05 vs. HFD + Vehicle.
Experimental Protocol: Diet-Induced Obesity and NAFLD Model

e Animal Model: C57BL/6 mice are placed on a high-fat diet (HFD, typically 45-60% kcal from
fat) for 8-12 weeks to induce obesity, insulin resistance, and hepatic steatosis.
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» Drug Administration: During the HFD feeding period, a cohort of mice receives GW0742
(e.g., 2-5 mg/kg/day) via oral gavage.

e Endpoint Analysis:

o

Metabolic Phenotyping: Body weight, food intake, and glucose tolerance are monitored
throughout the study.

o Liver Analysis: Livers are harvested, weighed, and analyzed for triglyceride content.
Histological analysis (H&E and Oil Red O staining) is performed to assess steatosis.

o Western Blotting: Hepatic protein levels of inflammatory markers (TNF-a, NF-kB) and ER
stress markers are quantified.[19]

o Metabolic Flux: The rate of hepatic 3-oxidation is measured using radiolabeled fatty acids
in liver homogenates.

Applications in Neurological and Inflammatory
Models

GW0742 exhibits potent anti-inflammatory and neuroprotective properties across a range of
central nervous system (CNS) and peripheral injury models.

GWO0742 can suppress inflammatory responses in the brain following injury, potentially limiting
secondary damage.

Key Findings:

 In a model of whole-brain irradiation (WBI), dietary GW0742 prevented the acute increase in
neuroinflammatory markers IL-13 and phosphorylated ERK (p-ERK).[21]

e Prevented the radiation-induced increase in the number of activated microglia (CD68+ cells)
in the hippocampus.[21]

e In a neonatal rat model of germinal matrix hemorrhage (GMH), GW0742 reduced mast cell
degranulation, attenuated ventriculomegaly, and improved long-term neurological outcomes.
[22]
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e Reduces blood-brain barrier (BBB) leakage and infarct volume following ischemic brain

injury.[23]

Table 5: Effects of GW0742 on Neuroinflammation after Whole-Brain Irradiation

Parameter WBI + Control Diet WBI + GW0742 Diet Reference
IL-18 mRNA
. 25%+0.3 1.1 +0.2* [21]
(relative to sham)
p-ERK (relative to
2.8+0.4 1.2 +0.3* [21]
sham)
Activated Microglia
155 + 15 75 + 10* [21]

(CD68* cells/mm2)

*Data represents mean + SEM. p < 0.05 vs. WBI + Control Diet.

Experimental Protocol: Whole-Brain Irradiation (WBI) Model

Animal Model: C57BL/6 wild-type mice are used.

e Drug Administration: GWO0742 is provided in the diet (e.g., 30 mg/kg of chow) for a week

prior to and following irradiation.

« Irradiation Procedure: Anesthetized mice receive a single 10 Gy dose of WBI from a cesium-

137 source.

e Endpoint Analysis:

o Gene/Protein Expression: At acute time points (e.g., 3 hours post-WBI), brains are
harvested for gRT-PCR analysis of Il1lb mRNA and Western blot analysis of p-ERK.[21]

o Immunohistochemistry: At later time points (e.g., 1 week post-WBI), brains are sectioned

and stained for CD68 to quantify the density of activated microglia in the hippocampus.[21]

GW0742 shows promise in models of Alzheimer's and Parkinson's disease by targeting

metabolic dysfunction and neuronal survival pathways.
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Key Findings:

e Alzheimer's Disease (AD): In the APP/PS1 mouse model, GW0742 reversed memory deficits
in a fear conditioning test.[1][24] It corrected dysfunction in fatty acid oxidation in astrocytes
by increasing the expression of Carnitine Palmitoyltransferase 1A (Cptla), the rate-limiting
enzyme for this process.[1][24]

e Parkinson's Disease (PD): In the MPTP mouse model, intra-striatal infusion of GW0742
provided neuroprotection by reducing the loss of dopaminergic neurons in the substantia
nigra.[25]

Table 6: Neuroprotective Effects of GW0742 in Neurodegenerative Disease Models

Diseased + Diseased +
Model Parameter . Reference
Vehicle GWwW0742

Freezing Time

AD (APP/PS1
(Fear 25+ 5% 55 + 8%* [24]

Mice) .
Conditioning)
AD (APP/PS1 Hippocampal
_ 1.0+0.1 1.8+ 0.2* [24]
Mice) Cptla mRNA

] Dopaminergic
PD (MPTP Mice) 3953 + 460 5036 + 195* [25]
Neurons (count)

*Data represents mean = SEM. p < 0.05 vs. Diseased + Vehicle.
Experimental Protocol: MPTP Model of Parkinson's Disease
e Animal Model: C57BL/6 mice are used.

» Toxin Administration: Parkinsonism is induced by intraperitoneal injections of 1-methyl-4-
phenyl-1,2,3,6-tetrahydropyridine (MPTP) at 30 mg/kg for 5 consecutive days.

e Drug Administration: GW0742 (84 u g/day ) or vehicle is infused directly into the striatum via
a surgically implanted osmotic minipump for the duration of the experiment.[25]
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e Endpoint Analysis:

o Immunohistochemistry: Brains are sectioned and stained for tyrosine hydroxylase (TH), a

marker for dopaminergic neurons.

o Stereology: Unbiased stereological counting methods are used to quantify the number of
TH-positive neurons in the substantia nigra pars compacta.[25]
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Caption: GW0742 experimental workflows in AD and PD models.
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Conclusion

The selective PPAR[3/d agonist GW0742 has demonstrated a remarkable range of therapeutic
effects across numerous preclinical models of disease. Its ability to improve metabolic
parameters, reduce inflammation, protect cardiovascular function, and exert neuroprotective
effects underscores the significant potential of targeting the PPAR[/d receptor. The detailed
experimental data and protocols summarized in this guide highlight its utility as a critical
research tool for investigating disease pathophysiology and developing novel therapeutic
strategies. Further research will be essential to translate these promising preclinical findings
into clinical applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

¢ 1. immune-system-research.com [immune-system-research.com]

2. apexbt.com [apexbt.com]

3. GWO0742, a selective PPAR-beta/delta agonist, contributes to the resolution of
inflammation after gut ischemia/reperfusion injury - PubMed [pubmed.ncbi.nim.nih.gov]

e 4. GW0742 | PPAR | TargetMol [targetmol.com]

e 5. The PPAR[/d agonist GW0742 modulates signaling pathways associated with cardiac
myocyte growth via a non-genomic redox mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

e 6. GWO0742 - Wikipedia [en.wikipedia.org]

e 7. PPAR 0 agonist GW0742 interacts weakly with multiple nuclear receptors including the
vitamin D receptor - PMC [pmc.ncbi.nim.nih.gov]

» 8. The peroxisome proliferator—activated receptor 3/d agonist GW0742 has direct protective
effects on right heart hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]

¢ 9. The peroxisome proliferator-activated receptor (3/d agonist GW0742 has direct protective
effects on right heart hypertrophy - PubMed [pubmed.ncbi.nim.nih.gov]

e 10. The PPAR[B/dAgonist GW0742 Relaxes Pulmonary Vessels and Limits Right Heart
Hypertrophy in Rats with Hypoxia-Induced Pulmonary Hypertension | PLOS One

© 2025 BenchChem. All rights reserved. 17 /19 Tech Support


https://www.benchchem.com/product/b1672448?utm_src=pdf-body
https://www.benchchem.com/product/b1672448?utm_src=pdf-custom-synthesis
https://www.immune-system-research.com/2024/07/01/gw0742-is-a-ppar%CE%B2-%CE%B4-agonist-for-metabolic-disease-research/
https://www.apexbt.com/gw0742.html
https://pubmed.ncbi.nlm.nih.gov/20430778/
https://pubmed.ncbi.nlm.nih.gov/20430778/
https://www.targetmol.com/compound/gw0742
https://pubmed.ncbi.nlm.nih.gov/24939361/
https://pubmed.ncbi.nlm.nih.gov/24939361/
https://en.wikipedia.org/wiki/GW0742
https://pmc.ncbi.nlm.nih.gov/articles/PMC3724348/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3724348/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4070821/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4070821/
https://pubmed.ncbi.nlm.nih.gov/25006409/
https://pubmed.ncbi.nlm.nih.gov/25006409/
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0009526
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0009526
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1672448?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

[journals.plos.org]
11. genemedics.com [genemedics.com]
12. researchgate.net [researchgate.net]

13. Both the Peroxisome Proliferator-Activated Receptor & Agonist, GW0742, and Ezetimibe
Promote Reverse Cholesterol Transport in Mice by Reducing Intestinal Reabsorption of
HDL-Derived Cholesterol - PMC [pmc.ncbi.nlm.nih.gov]

14. ahajournals.org [ahajournals.org]
15. researchgate.net [researchgate.net]

16. Development of PPAR-agonist GW0742 as antidiabetic drug: study in animals - PMC
[pmc.ncbi.nlm.nih.gov]

17. tandfonline.com [tandfonline.com]
18. researchgate.net [researchgate.net]

19. GW0742 (PPAR-beta agonist) attenuates hepatic endoplasmic reticulum stress by
improving hepatic energy metabolism in high-fat diet fed mice - PubMed
[pubmed.ncbi.nim.nih.gov]

20. thieme-connect.com [thieme-connect.com]

21. The PPARJ agonist, GW0742, inhibits neuroinflammation, but does not restore
neurogenesis or prevent early delayed hippocampal-dependent cognitive impairment after
whole-brain irradiation - PMC [pmc.ncbi.nim.nih.gov]

22. GW0742 reduces mast cells degranulation and attenuates neurological impairments via
PPAR[(/6/CD300a/SHP1 pathway after GMH in neonatal rats - PubMed
[pubmed.ncbi.nim.nih.gov]

23. researchgate.net [researchgate.net]

24. PPAR[3/d-agonist GW0742 ameliorates dysfunction in fatty acid oxidation in PSEN1AE9
astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

25. A peroxisome proliferator-activated receptor-d agonist provides neuroprotection in the 1-
methyl-4-phenyl-1,2,3,6-tetrahydropyridine model of Parkinson’s disease - PMC
[pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [A Technical Guide to the Preclinical Applications of
GWO0742]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1672448#preclinical-research-applications-of-
gw0742]

© 2025 BenchChem. All rights reserved. 18/19 Tech Support


https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0009526
https://www.genemedics.com/gw0742
https://www.researchgate.net/publication/279807583_Chronic_peroxisome_proliferator-activated_receptorbd_agonist_GW0742_prevents_hypertension_vascular_inflammatory_and_oxidative_status_and_endothelial_dysfunction_in_diet-induced_obesity
https://pmc.ncbi.nlm.nih.gov/articles/PMC2823289/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2823289/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2823289/
https://www.ahajournals.org/doi/10.1161/hypertensionaha.111.174490
https://www.researchgate.net/figure/Effects-of-chronic-GW0742-treatment-on-endothelial-function-and-the-NO-pathway-Vascular_fig2_237097369
https://pmc.ncbi.nlm.nih.gov/articles/PMC4610778/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4610778/
https://www.tandfonline.com/doi/abs/10.2147/DDDT.S95045
https://www.researchgate.net/publication/283524349_Development_of_PPAR-agonist_GW0742_as_antidiabetic_drug_Study_in_animals
https://pubmed.ncbi.nlm.nih.gov/29580823/
https://pubmed.ncbi.nlm.nih.gov/29580823/
https://pubmed.ncbi.nlm.nih.gov/29580823/
https://www.thieme-connect.com/products/ejournals/pdf/10.1055/s-0033-1348317.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC3884086/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3884086/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3884086/
https://pubmed.ncbi.nlm.nih.gov/37995951/
https://pubmed.ncbi.nlm.nih.gov/37995951/
https://pubmed.ncbi.nlm.nih.gov/37995951/
https://www.researchgate.net/publication/309271933_Effect_of_PPAR-bd_agonist_GW0742_treatment_in_the_acute_phase_response_and_blood-brain_barrier_permeability_following_brain_injury
https://pmc.ncbi.nlm.nih.gov/articles/PMC7526864/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7526864/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3661980/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3661980/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3661980/
https://www.benchchem.com/product/b1672448#preclinical-research-applications-of-gw0742
https://www.benchchem.com/product/b1672448#preclinical-research-applications-of-gw0742
https://www.benchchem.com/product/b1672448#preclinical-research-applications-of-gw0742
https://www.benchchem.com/product/b1672448#preclinical-research-applications-of-gw0742
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1672448?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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